molecular formula C13H17ClN2O2 B1653788 benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride CAS No. 1955506-09-8

benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride

Cat. No.: B1653788
CAS No.: 1955506-09-8
M. Wt: 268.74
InChI Key: HAWOMYSRFYRBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 2-azabicyclo[2.1.1]hexan-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction mixture is then quenched with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are employed to enhance production efficiency. Purification steps such as recrystallization or chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate.

  • Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl carbamate moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate.

  • Reduction: 2-azabicyclo[2.1.1]hexan-5-amine.

  • Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with biological targets makes it a potential candidate for pharmaceutical applications.

Industry: In the chemical industry, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to develop new products with enhanced performance.

Mechanism of Action

The mechanism by which benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • Benzyl carbamate derivatives: These compounds share the benzyl carbamate moiety but differ in their bicyclic structures.

  • 2-azabicyclo[2.1.1]hexane derivatives: Compounds with similar bicyclic structures but different substituents.

Uniqueness: Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride is unique due to its combination of the benzyl carbamate group and the 2-azabicyclo[2.1.1]hexane ring. This combination provides distinct chemical and biological properties that are not found in other compounds.

Properties

IUPAC Name

benzyl N-(2-azabicyclo[2.1.1]hexan-5-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-13(15-12-10-6-11(12)14-7-10)17-8-9-4-2-1-3-5-9;/h1-5,10-12,14H,6-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWOMYSRFYRBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C2NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-09-8
Record name Carbamic acid, N-2-azabicyclo[2.1.1]hex-5-yl-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955506-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride
Reactant of Route 2
benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride
Reactant of Route 3
benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride
Reactant of Route 4
Reactant of Route 4
benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride
Reactant of Route 5
benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride
Reactant of Route 6
benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.